β-丙氨酸甜菜碱

描述

Beta-alanine betaine is a naturally occurring amino acid derivative that has gained significant attention in recent years due to its potential as a performance-enhancing supplement. It is a combination of beta-alanine and betaine, two compounds that are known to have positive effects on athletic performance. Beta-alanine betaine is primarily used by athletes and bodybuilders to improve their endurance, strength, and power output.

科学研究应用

植物中的渗透保护:大部分锦葵科植物积累了β-丙氨酸甜菜碱,并在植物对盐碱和缺氧的耐受性中发挥重要作用。植物中的合成途径涉及β-丙氨酸的S-腺苷甲硫氨酸依赖性N-甲基化,这是一种用于增强作物耐逆性的代谢工程的目标 (Rathinasabapathi, Fouad, & Sigua, 2001)。

酵母中的β-丙氨酸生物合成:在酿酒酵母中,β-丙氨酸生物合成对辅酶A的产生至关重要。ALD2和ALD3基因在将3-氨基丙醛转化为β-丙氨酸中起着关键作用,突显了其在细胞代谢中的重要性 (White, Skatrud, Xue, & Toyn, 2003)。

生物技术生产:β-丙氨酸因其在医药、饲料、食品和环境应用中作为工业化学品的前体而引起兴趣。与化学方法相比,生物生产方法的进展正在探索以解决环境问题和化石燃料枯竭的问题 (Wang, Mao, Wang, Ma, & Chen, 2021)。

在植物代谢中的作用:在植物中,β-丙氨酸参与各种功能,包括木质素生物合成、乙烯产生以及作为渗透保护化合物。它还参与对温度极端、干旱和重金属冲击的响应 (Parthasarathy, Savka, & Hudson, 2019)。

运动员的补充:运动员和非运动员的β-丙氨酸补充显示出对感知的努力和肌肉疲劳的改善,尽管对性能提升的证据不太明确 (Zanella, Alves, & Souza, 2017)。

对无氧运动表现的影响:研究了β-丙氨酸补充对橄榄球等体育项目中无氧运动表现的影响,结果表明对身体构成和表现几乎没有影响 (Smith, Harty, Stecker, & Kerksick, 2019)。

用于增强生产的代谢工程:尝试了涉及大肠杆菌中的代谢工程策略,以增强β-丙氨酸的生物合成,用于工业目的,表明其作为微生物细胞工厂产品的潜力 (Wang, Zhou, Li, Ding, Liu, & Zheng, 2021)。

安全和危害

: Stellingwerff, T. (2020). An update on beta-alanine supplementation for athletesSports Science Exchange, 208. : Sandford, G. N., & Stellingwerff, T. (2019). Nutritional considerations for middle-distance running eventsInternational Journal of Sport Nutrition and Exercise Metabolism, 29(2), 199-207. : Perim, P., Marticorena, F. M., & Roschel, H. (2017). Beta-alanine supplementation in sports: application in strength sportsRevista Brasileira de Medicina do Esporte, 23(2), 151-155. : Journal of Nutrition. (n.d.). Beta-Alanine: What is Beta-Alanine? Retrieved from source : WebMD. (n.d.). BETA-ALANINE - Uses, Side Effects, and More. Retrieved from source

属性

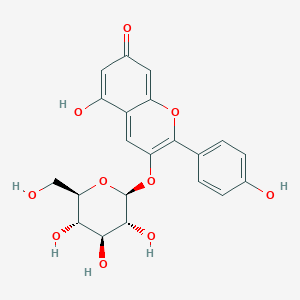

IUPAC Name |

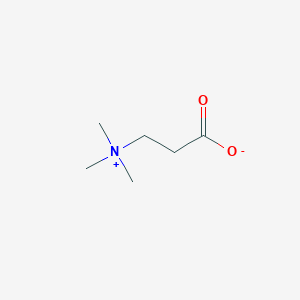

3-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZVSMNFVFBOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-alanine betaine | |

CAS RN |

6458-06-6 | |

| Record name | β-Alanine betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6458-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006458066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)

![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)